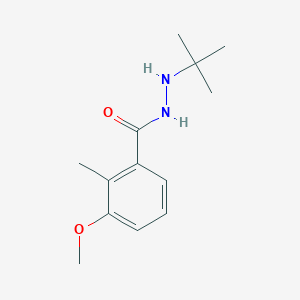![molecular formula C32H39BO4 B3323268 4,4'-[(2,3,5,6-四甲基苯基)硼烷二基]双(2,3,5,6-四甲基苯甲酸) CAS No. 1631143-54-8](/img/structure/B3323268.png)
4,4'-[(2,3,5,6-四甲基苯基)硼烷二基]双(2,3,5,6-四甲基苯甲酸)
描述
“4,4’-[(2,3,5,6-Tetramethylphenyl)boranediyl]bis(2,3,5,6-tetramethylbenzoic acid)” is a chemical compound with the molecular formula C33H39BO6 . It is also known as 4,4’,4"-boranetriyltris(2,3,5,6-tetramethylbenzoic acid) .
Synthesis Analysis
The synthesis of “4,4’-[(2,3,5,6-Tetramethylphenyl)boranediyl]bis(2,3,5,6-tetramethylbenzoic acid)” involves the reaction of carbon dioxide and tris(4-bromo-2,3,5,6-tetramethylphenyl)borane .Molecular Structure Analysis
The molecular structure of this compound is based on a boron atom bonded to two 2,3,5,6-tetramethylbenzoic acid groups . The boron atom acts as a bridge between these two groups .Physical And Chemical Properties Analysis
The predicted boiling point of “4,4’-[(2,3,5,6-Tetramethylphenyl)boranediyl]bis(2,3,5,6-tetramethylbenzoic acid)” is 727.0±60.0 °C . The predicted density is 1.20±0.1 g/cm3 . The predicted pKa value is 2.95±0.38 .科学研究应用
金属有机框架中的合成和光致发光:
- 王等人(2014 年)的一项研究讨论了使用 4,4'-[(2,3,5,6-四甲基苯基)硼烷二基]双(2,3,5,6-四甲基苯甲酸)作为组分合成两种 3D 多孔金属有机框架 (PMOF)。这些 PMOF 具有蓝色荧光,并且由于其多孔结构而在气体吸附中具有潜在应用。
金属有机超分子中的柔性配体:
- 戴等人(2010 年)的另一项研究描述了在合成金属有机超分子中使用柔性弯曲的二羧酸配体,包括类似于 4,4'-[(2,3,5,6-四甲基苯基)硼烷二基]双(2,3,5,6-四甲基苯甲酸)的化合物。这些配体可以采用各种构象,从而导致所得配合物中不同的结构可能性。
羧酸的硼类似物:
- 郭等人(2019 年)研究了庞大的间联苯硼酸对不同卡宾的反应性。虽然这项研究不直接涉及指定的化合物,但它探索了羧酸的硼类似物的化学性质,这与理解 4,4'-[(2,3,5,6-四甲基苯基)硼烷二基]双(2,3,5,6-四甲基苯甲酸)的更广泛化学背景有关。
有机电致发光器件中的无定形分子材料:
- 木下等人(2002 年)的研究重点是用于有机电致发光 (EL) 器件的一系列含硼分子材料。这项研究突出了含硼化合物在有机电子领域的潜在应用。
新型有机化合物的合成:
- Dhotre 等人(2020 年)报道了 1,4-双(5-芳基-1,3,4-恶二唑-2-基)-2,3,5,6-四氟苯的有效合成。这项研究表明正在进行的合成具有潜在应用于各个领域的新型有机化合物。
硫取代的四面体:
- Ochiai 等人(2011 年)的一项研究合成了硫取代的四面体衍生物并对其进行了表征。这项研究增加了对硫取代化合物的化学性质的理解,这可能为了解结构相似分子的行为提供见解。
受挫刘易斯对激活小分子:
- Kronig 等人(2011 年)的研究探索了受挫刘易斯对用于小分子活化的用途。这项研究突出了在涉及二氢和其它分子活化的化学反应中使用含硼化合物的潜力。
有机染料污染物的光催化降解:
- 陆等人(2021 年)的一项研究利用一系列配位聚合物结构来降解甲基紫染料。这项工作说明了含硼化合物在通过光催化过程进行环境修复中的潜在用途。
卡宾硼烷刘易斯对的稳定性和反应性:
- Kolychev 等人(2012 年)的研究调查了卡宾硼烷刘易斯对的稳定性和反应性。这项研究有助于理解卡宾和硼烷之间的相互作用,这与含硼羧酸的化学性质有关。
N-杂环卡宾硼烷的氢键和反应性:
- Horn 等人(2012 年)的研究表明,N-杂环卡宾硼烷是最亲核的中性氢化物给体类别之一。这项研究提供了对硼烷化合物亲核性和反应性的见解,这可能有助于理解 4,4'-[(2,3,5,6-四甲基苯基)硼烷二基]双(2,3,5,6-四甲基苯甲酸)的性质。
未来方向
The future directions for “4,4’-[(2,3,5,6-Tetramethylphenyl)boranediyl]bis(2,3,5,6-tetramethylbenzoic acid)” could involve its use in the synthesis of more complex structures, such as porous metal–organic frameworks (PMOFs), which have applications in gas storage and separation, chemical absorption, luminescence, electronics, drug delivery, and catalysis .
属性
IUPAC Name |
4-[(4-carboxy-2,3,5,6-tetramethylphenyl)-(2,3,5,6-tetramethylphenyl)boranyl]-2,3,5,6-tetramethylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H39BO4/c1-14-13-15(2)17(4)28(16(14)3)33(29-22(9)18(5)26(31(34)35)19(6)23(29)10)30-24(11)20(7)27(32(36)37)21(8)25(30)12/h13H,1-12H3,(H,34,35)(H,36,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIJGQRPLPVYMSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC(=C1C)C)C)C)(C2=C(C(=C(C(=C2C)C)C(=O)O)C)C)C3=C(C(=C(C(=C3C)C)C(=O)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H39BO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



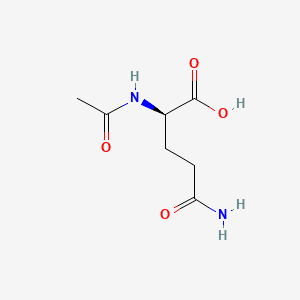
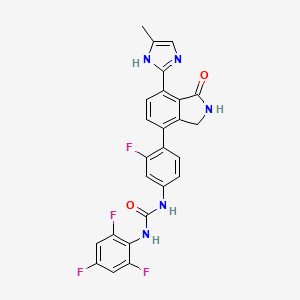
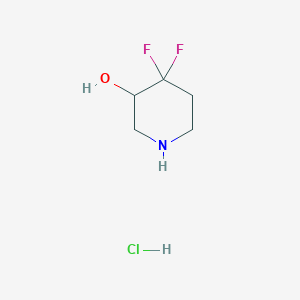
![4-Methoxythieno[3,2-d]pyrimidine](/img/structure/B3323227.png)

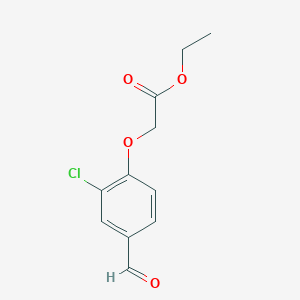
![4-[4-(6-Hydroxyhexyloxy)phenylazo]benzene](/img/structure/B3323253.png)



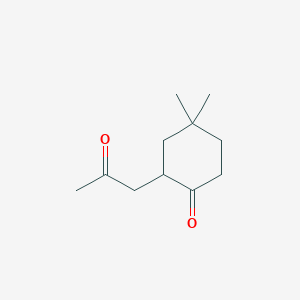
![3,4-Dihydro-2H-pyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B3323277.png)

